molecular formula C7H8N2 B14521795 (1R,3S)-Cyclopentane-1,3-dicarbonitrile CAS No. 62959-19-7

(1R,3S)-Cyclopentane-1,3-dicarbonitrile

Cat. No.: B14521795
CAS No.: 62959-19-7
M. Wt: 120.15 g/mol
InChI Key: WTCVYLHHOIARML-KNVOCYPGSA-N
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Description

(1R,3S)-Cyclopentane-1,3-dicarbonitrile is an organic compound with the molecular formula C7H8N2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-Cyclopentane-1,3-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with cyanide sources in the presence of a base to form the dicarbonitrile compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-Cyclopentane-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S)-Cyclopentane-1,3-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,3S)-Cyclopentane-1,3-dicarbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to amines through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentane-1,2-dicarbonitrile
  • Cyclopentane-1,3-dicarboxylic acid
  • Cyclopentane-1,3-diamine

Uniqueness

(1R,3S)-Cyclopentane-1,3-dicarbonitrile is unique due to its specific stereochemistry and the presence of two nitrile groups. This configuration allows for distinct reactivity and interactions compared to other similar compounds, making it valuable in various chemical and biological applications.

Properties

CAS No.

62959-19-7

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

(1S,3R)-cyclopentane-1,3-dicarbonitrile

InChI

InChI=1S/C7H8N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-3H2/t6-,7+

InChI Key

WTCVYLHHOIARML-KNVOCYPGSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C#N)C#N

Canonical SMILES

C1CC(CC1C#N)C#N

Origin of Product

United States

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